

acoziborole blood-brain barrier penetration

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Compound Focus: Acoziborole

CAS No.: 1266084-51-8

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Pharmacokinetic Profile & BBB Penetration

Acoziborole's ability to reach the central nervous system (CNS) is supported by the following quantitative data:

Parameter	Value / Finding	Significance / Context
Half-life (t _{1/2})	> 400 hours (approx. 18 days) [1]	Prolonged exposure from single dose; supports sustained therapeutic effect [2] [1].
Time to Peak (t _{max})	24 to 72 hours [1]	Indicates slow absorption and distribution.
Therapeutic Dose	960 mg (single oral dose) [2] [1]	Determined from Phase I trials to be safe and tolerable.
BBB Penetration Evidence	Detected in cerebrospinal fluid (CSF) [1]	Direct evidence of crossing into CNS compartment.
Key Physicochemical Properties	pKa = 9.61; logD (pH 7.4) = 3.51 [1]	Properties consistent with good membrane permeability.

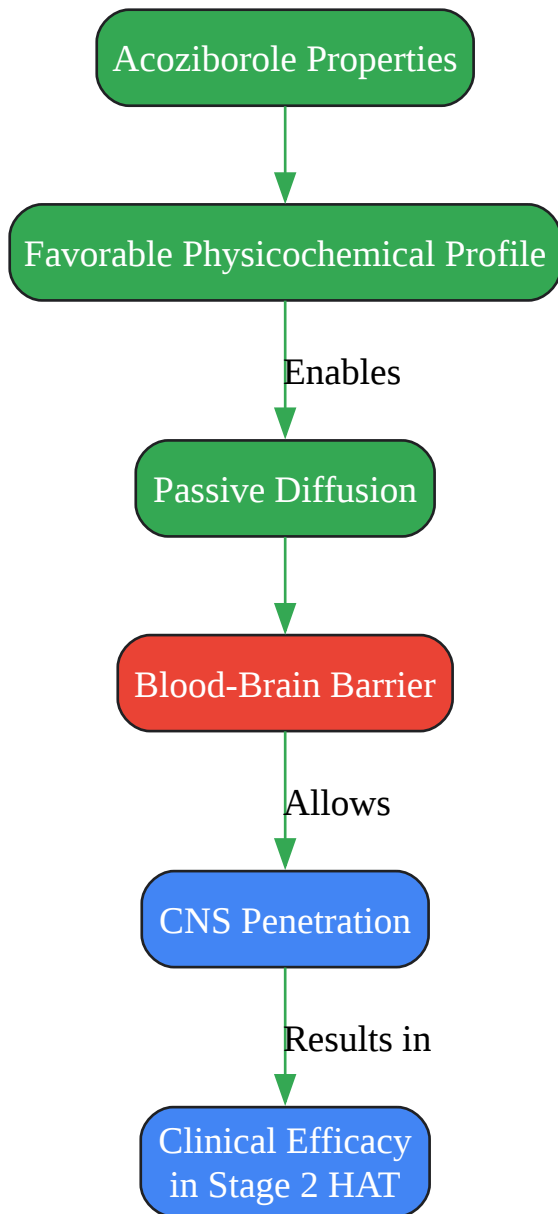
Experimental Evidence & Protocols

The BBB penetration of **acoziborole** has been evaluated through both direct and indirect methods.

- **Direct Evidence from Clinical Studies:** In a Phase I clinical trial, cerebrospinal fluid samples were collected from healthy volunteers on Day 5 after administration of a single oral dose of **acoziborole**. The detection of the compound in these CSF samples provides direct proof that it can cross the BBB in humans [1].
- **Indirect Evidence from Preclinical and Clinical Efficacy:** The high efficacy of **acoziborole** in curing patients with late-stage HAT, where the parasite has invaded the CNS, serves as strong indirect evidence of its successful BBB penetration and pharmacological activity in the brain [2] [3].

Mechanism of BBB Penetration

Acoziborole's ability to cross the BBB is attributed to its favorable physicochemical properties, which facilitate passive diffusion across lipid membranes [3] [1]. The diagram below illustrates the workflow for evaluating its BBB penetration.



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Research Methodologies

Key experimental approaches used to study **acoziborole's** BBB penetration include:

- **Phase I Clinical Trial (NCT01533961):** This randomized, double-blind, placebo-controlled study in healthy volunteers established the foundational human pharmacokinetic data. The protocol involved collecting blood samples for up to 6 months and CSF samples via lumbar puncture on Day 5 post-dosing to measure drug concentrations [1].

- **Phase II/III Clinical Trial (DNDi):** Pivotal trials in adult patients with *T.b. gambiense* HAT evaluated the efficacy of a single 960 mg oral dose. The successful treatment of patients with late-stage (meningoencephalitic) disease, confirmed after an 18-month follow-up, provides the most critical evidence of effective BBB penetration and CNS activity [2].

Research Implications

Acoziborole represents a significant advancement in HAT therapy. Its **favorable safety profile, long half-life, and proven BBB penetration** make it a strong candidate for a single-dose oral cure for both stages of gambiense HAT [2] [1]. This profile is particularly valuable for supporting the WHO's elimination goals by enabling simplified treatment in remote, resource-poor settings [2] [4].

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References

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